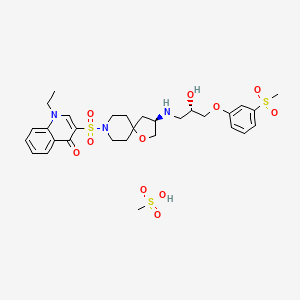
Vemtoberant (mesylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vemtoberant (mesylate) is a compound known for its role as a β3 adrenergic receptor antagonist. This compound is primarily used in scientific research to study β3 adrenergic receptor-mediated disorders, such as heart failure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vemtoberant (mesylate) involves multiple steps, including the preparation of intermediates and the final coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical literature or patents .
Industrial Production Methods
Industrial production methods for Vemtoberant (mesylate) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and stringent quality control measures to maintain consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Vemtoberant (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Vemtoberant (mesylate) has a wide range of scientific research applications, including:
Chemistry: Used to study the properties and reactions of β3 adrenergic receptor antagonists.
Biology: Investigated for its effects on β3 adrenergic receptors in various biological systems.
Medicine: Explored for its potential therapeutic applications in treating heart failure and other β3 adrenergic receptor-mediated disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting β3 adrenergic receptors
Mécanisme D'action
Vemtoberant (mesylate) exerts its effects by antagonizing β3 adrenergic receptors. This action inhibits the receptor’s normal function, leading to various physiological effects. The molecular targets and pathways involved include the β3 adrenergic receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Perphenazine-d 8 dihydrochloride
- Desglymidodrine
- PF-610355
- L-Epinephrine sulfate
- Nadolol
- ARC 239
- Todralazine
- Amibegron hydrochloride
- N-5984
- Zotepine
- PROTAC AR/AR-V7 degrader-1
- Paliperidone-d 4
- BMS-194449
- Clenproperol-d 7
- ®- (+)-Atenolol
- Salbutamol
- Formoterol fumarate
- Metoprolol-d 6 tartrate
- Moprolol
- Clonidine-d 4 hydrochloride
- Pindolol-d 7
- N-1518
- Corynanthine
- Clorprenaline
- Nifenalol hydrochloride
- Trifluoperazine dihydrochloride
- Salbutamol (Standard)
- Bromchlorbuterol hydrochloride
- Levalbuterol hydrochloride (Standard) .
Uniqueness
Vemtoberant (mesylate) is unique due to its specific antagonistic action on β3 adrenergic receptors, making it a valuable tool for studying and potentially treating β3 adrenergic receptor-mediated disorders .
Propriétés
Formule moléculaire |
C30H41N3O11S3 |
|---|---|
Poids moléculaire |
715.9 g/mol |
Nom IUPAC |
1-ethyl-3-[[(3R)-3-[[(2S)-2-hydroxy-3-(3-methylsulfonylphenoxy)propyl]amino]-1-oxa-8-azaspiro[4.5]decan-8-yl]sulfonyl]quinolin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C29H37N3O8S2.CH4O3S/c1-3-31-18-27(28(34)25-9-4-5-10-26(25)31)42(37,38)32-13-11-29(12-14-32)16-21(19-40-29)30-17-22(33)20-39-23-7-6-8-24(15-23)41(2,35)36;1-5(2,3)4/h4-10,15,18,21-22,30,33H,3,11-14,16-17,19-20H2,1-2H3;1H3,(H,2,3,4)/t21-,22+;/m1./s1 |
Clé InChI |
HFSUUDYRXDNDOR-NSLUPJTDSA-N |
SMILES isomérique |
CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)C[C@H](CO4)NC[C@@H](COC5=CC(=CC=C5)S(=O)(=O)C)O.CS(=O)(=O)O |
SMILES canonique |
CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)CC(CO4)NCC(COC5=CC(=CC=C5)S(=O)(=O)C)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



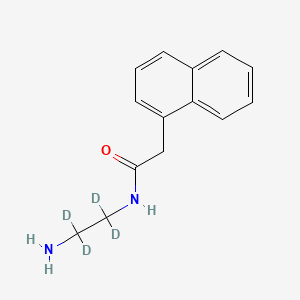
![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)
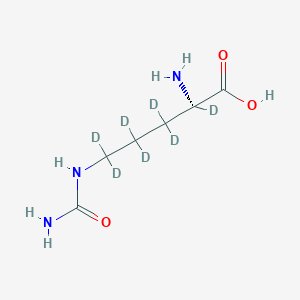

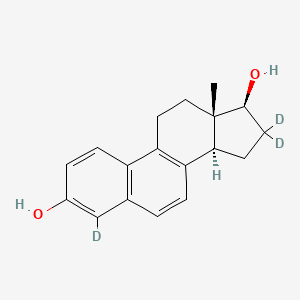
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)
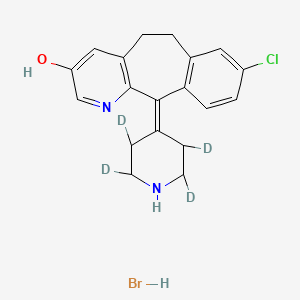
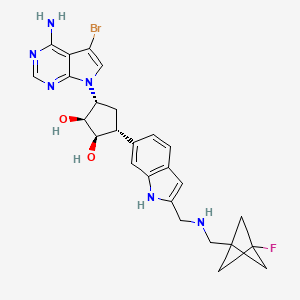
![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)

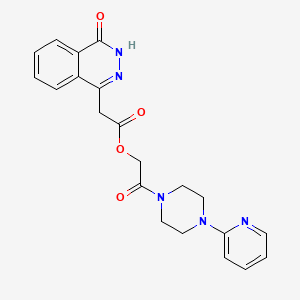

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
